N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
Description
N-{[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a 1,2,4-triazole derivative featuring a 4-chlorobenzenesulfonamide moiety, an allyl group at the 4-position of the triazole ring, and a methylsulfanyl group at the 5-position. This article compares its structural, synthetic, and physicochemical properties with closely related analogs.
Properties
IUPAC Name |
4-chloro-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-8-18-12(16-17-13(18)21-2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPCAGOEUOQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide generally involves the following steps:
Formation of the Triazole Ring: : Starting with the formation of the triazole ring, a common precursor such as 4-allyl-5-(methylsulfanyl)-1,2,4-triazole can be synthesized using 4-allyl-5-(methylthio)-1,2,4-triazole derivatives.
Sulfonation Process: : Introducing the sulfonamide group to the triazole ring, using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Reaction Conditions: : These reactions typically require controlled environments with temperatures ranging between 50-80°C, under inert conditions (nitrogen or argon atmosphere).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by employing automated reactors and continuous flow systems. These setups ensure consistent reaction conditions, improve yields, and minimize reaction times. Solvent recycling and efficient purification processes, like crystallization and column chromatography, are also implemented to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions at the allyl or methylsulfanyl groups, forming corresponding sulfoxides and sulfones.
Reduction: : Reduction at the sulfonamide group can yield amine derivatives.
Substitution: : Halogen substitution reactions can occur at the chlorobenzene moiety, forming various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide has a broad range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its pharmacological effects, including enzyme inhibition and receptor modulation.
Industry: : Employed in the development of novel materials with specific properties, like polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems, such as targeting bacterial enzymes in antimicrobial research.
Pathways Involved: : Disrupting critical biochemical pathways like cell wall synthesis in bacteria or interfering with signaling pathways in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 5-Position of the Triazole Ring
The 5-position of the triazole ring is critical for modulating electronic and steric properties. Key analogs include:
Key Observations :
Substituent Variations at the 4-Position of the Triazole Ring
The 4-position substituent influences steric hindrance and conformational flexibility:
Key Observations :
Key Observations :
Solubility and Stability
- Sulfonamide vs. Acetamide : The target compound’s sulfonamide group likely improves water solubility compared to acetamide analogs (e.g., ), which may have stronger hydrogen-bonding capacity.
- Fluorine Effects : The fluorobenzyl group in could reduce solubility but enhance stability against oxidative metabolism.
Biological Activity
N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a unique chemical structure that includes a triazole ring and an allyl side chain. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide. Its molecular formula is with a molecular weight of 358.85 g/mol. The presence of both the triazole and sulfonamide functionalities contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Antifungal Properties
The compound has also been investigated for its antifungal activity. Preliminary studies suggest that it may inhibit the growth of certain fungal strains by targeting specific enzymes involved in fungal metabolism. This potential makes it a candidate for further development as an antifungal agent.
Anticancer Potential
The anticancer properties of this compound have been explored in various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as SW480 and HCT116. The compound's IC50 values were reported at 2 μM and 0.12 μM respectively, indicating potent activity compared to standard chemotherapeutic agents like 5-FU. The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various physiological processes.
- Receptor Modulation : The compound may modulate receptor activities associated with cancer cell signaling pathways.
- Disruption of Metabolic Pathways : By interfering with critical biochemical pathways, it can induce apoptosis in cancer cells and inhibit bacterial growth.
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of several sulfonamide derivatives, this compound was found to have a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics against resistant strains of bacteria .
Study on Anticancer Activity
Another study focused on the anticancer effects of this compound demonstrated that it significantly reduced tumor growth in xenograft models. Histological analysis revealed decreased Ki67 expression levels in treated tumors compared to controls, suggesting reduced cell proliferation .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
- Allylation : Introduction of the allyl group to the triazole ring using allyl bromide under basic conditions (e.g., NaH in THF).
- Sulfonamide coupling : Reaction of 4-chlorobenzenesulfonamide with the triazole intermediate via nucleophilic substitution, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : - and -NMR to confirm substituent positions and integration ratios.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray crystallography : Using SHELXL (via SHELX suite) for precise determination of bond angles, torsion angles, and crystal packing. Data collection at 100 K with Mo/Kα radiation improves resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sulfonamide coupling.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) for regioselective allylation. Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps .
Q. What computational methods are suitable for predicting electronic properties and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. B3LYP/6-31G(d) basis sets are commonly used.
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (NAMD/GROMACS) .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
- Statistical analysis : Use R-factors (e.g., R) from SHELXL refinement to assess crystallographic reliability. Discrepancies in NMR chemical shifts may indicate dynamic processes (e.g., tautomerism) requiring variable-temperature NMR .
Q. What methodologies are recommended for evaluating biological activity in vitro?
- Enzyme inhibition assays : Measure IC against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics.
- Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
Q. How can stability and degradation pathways be studied under varying conditions?
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic hydrolysis (0.1 M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Q. What strategies address challenges in stereochemical and conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
